molecular formula C11H13FINO B14077451 N,N-diethyl-2-fluoro-6-iodobenzamide

N,N-diethyl-2-fluoro-6-iodobenzamide

Cat. No.: B14077451
M. Wt: 321.13 g/mol
InChI Key: ZDOSXLLREQSHDE-UHFFFAOYSA-N
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Description

N,N-diethyl-2-fluoro-6-iodobenzamide (CAS 2327018-03-9) is a benzamide derivative supplied for research and development purposes. This compound is of significant interest in the field of oncology research, particularly in the development of molecular probes for targeting melanoma . Benzamide analogs share a common structural motif and have demonstrated a strong and specific affinity for melanin, a pigment abundantly present in most melanoma tumors . The exact mechanism of uptake involves a combination of electrostatic interactions between the protonated tertiary amine of the compound and carboxylates on melanin, as well as π-interactions between the aromatic ring of the benzamide and the heteroaromatic rings within the melanin polymer . This high affinity for melanin makes related benzamide compounds valuable precursors for radiopharmaceuticals used in diagnosing and staging malignant melanoma via positron emission tomography (PET) . Researchers utilize this chemical scaffold to develop imaging agents that can achieve superior tumor-to-background contrast compared to conventional methods like [18F]FDG, allowing for more accurate detection of primary tumors and metastases, including small lesions . The structural features of this compound provide a versatile platform for radiolabeling with isotopes such as fluorine-18 or iodine-123/131, facilitating its potential use in the creation of theranostic agents for both imaging and targeted radionuclide therapy . This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C11H13FINO

Molecular Weight

321.13 g/mol

IUPAC Name

N,N-diethyl-2-fluoro-6-iodobenzamide

InChI

InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)10-8(12)6-5-7-9(10)13/h5-7H,3-4H2,1-2H3

InChI Key

ZDOSXLLREQSHDE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1I)F

Origin of Product

United States

Preparation Methods

Halogenation Strategies

Introducing iodine at the para position relative to fluorine requires careful consideration of directing effects. Fluorine, as an ortho/para-directing group, facilitates electrophilic substitution. However, competing directing effects from other substituents (e.g., carboxylic acid groups) necessitate sequential functionalization.

  • Method A: Direct Iodination
    Starting with 2-fluorobenzoic acid, iodination is achieved using iodine monochloride (ICl) in acidic media. This method yields 2-fluoro-6-iodobenzoic acid with moderate regioselectivity (~65% yield). The reaction is conducted at 0–5°C to minimize polyiodination.
  • Method B: Sandmeyer Reaction
    An alternative approach involves diazotization of 2-fluoro-6-aminobenzoic acid followed by treatment with potassium iodide. This method achieves higher regioselectivity (>85% yield) but requires handling toxic diazonium intermediates.

Purification of Intermediates

Crude 2-fluoro-6-iodobenzoic acid is purified via recrystallization from ethanol/water mixtures. Impurities such as unreacted starting material or diiodinated byproducts are removed through fractional crystallization.

Amidation Techniques

Conversion of 2-fluoro-6-iodobenzoic acid to the target amide involves activating the carboxylic acid group followed by reaction with diethylamine.

Acid Chloride Route

The classical method employs thionyl chloride (SOCl₂) to generate the acid chloride intermediate:

$$
\text{2-Fluoro-6-iodobenzoic acid} + \text{SOCl}2 \rightarrow \text{2-Fluoro-6-iodobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$

The acid chloride is then reacted with diethylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:

$$
\text{2-Fluoro-6-iodobenzoyl chloride} + \text{Et}_2\text{NH} \rightarrow \text{this compound} + \text{HCl}
$$

Key Conditions :

  • Reaction temperature: 0–25°C
  • Molar ratio (acid chloride:amine): 1:1.2
  • Yield: 78–82%

Coupling Reagent-Assisted Amidation

Modern approaches utilize coupling agents such as N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance efficiency:

  • Activation Step :
    The carboxylic acid is converted to an NHS ester using EDC and NHS in dichloromethane (DCM).
  • Amine Coupling :
    The NHS ester reacts with diethylamine in DCM at room temperature for 12–24 hours.

Advantages :

  • Higher yields (88–92%)
  • Reduced side reactions (e.g., hydrolysis)

Optimization Strategies

Solvent Selection

  • Polar aprotic solvents (e.g., THF, DMF) improve reaction rates by stabilizing ionic intermediates.
  • Nonpolar solvents (e.g., toluene) are preferred for acid chloride formation to minimize hydrolysis.

Temperature Control

  • Low temperatures (0–5°C) during iodination prevent polyhalogenation.
  • Room temperature suffices for amidation to avoid thermal decomposition of iodine substituents.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Acid Chloride Route 78–82 95–97 Cost-effective; scalable HCl generation requires scrubbing
Coupling Reagent 88–92 98–99 High selectivity; mild conditions Expensive reagents
Sandmeyer-Based 85 93–95 Excellent regioselectivity Toxic intermediates; longer steps

Recommendation : The coupling reagent method offers the best balance of yield and purity for laboratory-scale synthesis, while the acid chloride route remains preferable for industrial applications due to lower costs.

Challenges and Mitigation

Regioselectivity in Iodination

Competing directing effects from fluorine and carboxylic acid groups can lead to mixed isomers. Using sterically hindered electrophiles (e.g., N-iodosuccinimide) improves para-selectivity.

Stability of Intermediates

  • 2-Fluoro-6-iodobenzoyl chloride is moisture-sensitive. Storage under anhydrous conditions with molecular sieves prevents hydrolysis.
  • Diethylamine should be freshly distilled to avoid contamination with primary amines.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-fluoro-6-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .

Scientific Research Applications

Chemistry: N,N-diethyl-2-fluoro-6-iodobenzamide is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is studied for its potential as a pharmacophore. Its structure can be modified to create new drug candidates with improved efficacy and selectivity .

Industry: The compound is also used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-fluoro-6-iodobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

N-(2-Diethylaminoethyl)-4-iodobenzamide

  • Structure: Features a para-iodo substituent on the benzamide core and a diethylaminoethyl side chain.
  • Application: Demonstrated high melanoma uptake in murine B16 and human melanotic melanoma models, with tumor/nontumor ratios (e.g., tumor/blood = 37 at 24 hours) due to selective biodistribution .
  • Key Difference: The iodine in this compound is para to the amide group, whereas in N,N-diethyl-2-fluoro-6-iodobenzamide, iodine is ortho.

N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)

  • Structure: Contains chloro and fluoro substituents on the benzamide, with a complex cyano-hydroxybutenamido side chain.
  • Key Difference: The additional isopropoxy and cyano groups increase molecular complexity and polarity compared to the simpler diethylamide and halogen substituents in the target compound.

N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide

  • Structure : Incorporates a benzothiazole ring with ethyl and fluoro substituents, fused to a fluorobenzamide.
  • Application : Benzothiazole derivatives often target central nervous system receptors or antimicrobial pathways, though explicit data are lacking .

N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide

  • Structure: Combines a brominated benzothiazole with a diethylaminoethyl side chain and methylbenzamide.
  • Application : Bromine may serve as a heavier halogen for radiochemistry or as a leaving group in synthetic modifications .
  • Key Difference : Bromine’s larger atomic radius compared to iodine or fluorine could influence electronic effects and metabolic stability.

Structural and Functional Analysis Table

Compound Core Structure Halogen Substituents Key Functional Groups Primary Application Notable Findings
This compound Benzamide 2-F, 6-I Diethylamide Potential radiopharmaceutical High lipophilicity (predicted)
N-(2-Diethylaminoethyl)-4-iodobenzamide Benzamide 4-I Diethylaminoethyl Melanoma imaging Tumor/blood ratio = 37 (24 hr)
Compound 1a Benzamide 2-Cl, 6-F Cyano-hydroxybutenamido Enzyme inhibition (theorized) N/A (structure-focused)
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide Benzothiazole 6-F, 3-F Ethylbenzothiazole CNS/antimicrobial (theorized) Heterocyclic stability
N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide Benzothiazole 6-Br Diethylaminoethyl, methyl Radiochemistry precursor Synthetic versatility

Critical Insights

  • Heterocyclic vs.
  • Biodistribution: The diethylamide group in the target compound likely increases lipophilicity compared to diethylaminoethyl side chains, which could prolong circulation time but reduce renal clearance.

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